molecular formula C8H17N B1345578 2,6-Dimethylcyclohexylamine CAS No. 6850-63-1

2,6-Dimethylcyclohexylamine

Cat. No. B1345578
CAS RN: 6850-63-1
M. Wt: 127.23 g/mol
InChI Key: KSGAAWJLYHYMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04429155

Procedure details

1.650 kg of 2,6-dimethylphenol and 150 g of a pulverulent catalyst which contains 5.0% by weight of palladium and 2.5% by weight of praseodymium oxide, the remainder being aluminum oxide, are introduced into a 10 l stirred autoclave. The autoclave is closed and 1.370 kg of ammonia are forced in. The mixture is then heated to 230° C. and a pressure of 200 bar is established by forcing in hydrogen. The mixture is kept at the reaction temperature until a constant pressure is achieved (about 8 hours). It is then left to cool, and is filtered to give 1.710 kg of crude 2,6-dimethylcyclohexylamine (a mixture of 3 stereoisomeric 2,6-dimethylcyclohexylamines). The crude product is distilled to give 1.685 kg of 2,6-dimethylcyclohexylamine, boiling point=167°-168° C., corresponding to a yield of 98%.
Quantity
1.65 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.37 kg
Type
reactant
Reaction Step Four
[Compound]
Name
pulverulent catalyst
Quantity
150 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1O.[O-2].[Pr+3].[O-2].[O-2].[Pr+3].[O-2].[Al+3].[O-2].[O-2].[Al+3].[NH3:20]>[H][H].[Pd]>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH3:8])[CH:3]1[NH2:20] |f:1.2.3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
1.65 kg
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Pr+3].[O-2].[O-2].[Pr+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]
Step Four
Name
Quantity
1.37 kg
Type
reactant
Smiles
N
Step Five
Name
pulverulent catalyst
Quantity
150 g
Type
catalyst
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
230 °C
Stirring
Type
CUSTOM
Details
stirred autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into a 10 l
CUSTOM
Type
CUSTOM
Details
The autoclave is closed
CUSTOM
Type
CUSTOM
Details
(about 8 hours)
Duration
8 h
WAIT
Type
WAIT
Details
It is then left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
is filtered

Outcomes

Product
Name
Type
product
Smiles
CC1C(C(CCC1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 kg
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.